molecular formula C13H21N3O3 B1383155 tert-Butyl 3-(hydroxymethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate CAS No. 1445951-38-1

tert-Butyl 3-(hydroxymethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

Cat. No.: B1383155
CAS No.: 1445951-38-1
M. Wt: 267.32 g/mol
InChI Key: NQCDRTVKZMSHQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(hydroxymethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (CAS 1314391-41-7) is a bicyclic heterocyclic compound featuring a fused imidazo-pyrazine core. Its molecular formula is C₁₂H₁₉N₃O₃, with a molecular weight of 253.30 g/mol . The structure includes a hydroxymethyl (-CH₂OH) substituent at position 3 and a methyl group at position 8, both contributing to its physicochemical and biological properties. The tert-butoxycarbonyl (Boc) group at position 7 enhances stability and modulates solubility, making it a common intermediate in medicinal chemistry for antimalarial and anticancer drug discovery .

Biological Activity

tert-Butyl 3-(hydroxymethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate, with the CAS number 1445951-38-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C13H21N3O3C_{13}H_{21}N_{3}O_{3}, and it has a molecular weight of 267.32 g/mol. The structural formula can be represented as follows:

  • IUPAC Name : tert-butyl 3-(hydroxymethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7-carboxylate
  • Molecular Structure :
    • SMILES : CC1C2=NC=C(N2CCN1C(=O)OC(C)(C)C)CO
    • InChI Key : NQCDRTVKZMSHQL-UHFFFAOYSA-N

Pharmacological Effects

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Some studies suggest that imidazo[1,2-a]pyrazine derivatives possess antimicrobial properties. While specific data on this compound is limited, related structures have shown efficacy against various bacterial strains.
  • Anticancer Potential : Preliminary investigations into similar compounds indicate potential anticancer properties. For example, modifications in the imidazo[1,2-a]pyrazine scaffold have been linked to enhanced cytotoxicity against cancer cell lines.
  • Neurological Effects : Certain derivatives have been explored for their effects on neurotransmitter systems. Compounds with similar structures have demonstrated interactions with dopamine and serotonin receptors, suggesting potential applications in treating neurological disorders.

The biological activity of this compound likely stems from its ability to interact with various biological targets:

  • Receptor Binding : The imidazo[1,2-a]pyrazine core may facilitate binding to specific receptors involved in neurotransmission or cell signaling pathways.
  • Enzyme Inhibition : Compounds in this class may act as enzyme inhibitors, affecting metabolic pathways critical for cell proliferation and survival.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of related imidazo[1,2-a]pyrazine derivatives against common pathogens. The results indicated that modifications at the nitrogen positions significantly influenced activity levels. Although direct data on this compound were not reported, trends observed suggest potential for further exploration in this area .

Case Study 2: Anticancer Activity

In another research project focused on the anticancer properties of imidazo[1,2-a]pyrazines, several derivatives were tested against human cancer cell lines. The findings revealed that certain structural modifications enhanced cytotoxicity significantly compared to controls. Although direct testing of this compound was not included in this study, its structural characteristics align with those that showed promising results .

Data Table

PropertyValue
Molecular FormulaC₁₃H₂₁N₃O₃
Molecular Weight267.32 g/mol
IUPAC Nametert-butyl 3-(hydroxymethyl)...
Biological ActivitiesAntimicrobial; Anticancer; Neurological
Potential MechanismsReceptor binding; Enzyme inhibition

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

tert-Butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (CAS 1250996-70-3)

  • Molecular Formula : C₁₂H₁₉N₃O₃ (MW: 253.3) .
  • Key Differences : The hydroxymethyl group is at position 2 instead of 3.
  • This compound shares identical molecular weight and Boc protection but may exhibit distinct solubility and reactivity due to steric effects .

tert-Butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (CAS 949922-61-6)

  • Molecular Formula : C₁₁H₁₆BrN₃O₂ (MW: 302.17) .
  • Key Differences : Bromine replaces the hydroxymethyl group at position 3.
  • Impact : The bromine atom increases molecular weight and introduces electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization. This compound is a versatile synthetic intermediate but lacks the polar hydroxymethyl group, reducing aqueous solubility .

tert-Butyl 3-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

  • Key Differences : Methyl group replaces hydroxymethyl at position 3 .
  • Impact : The methyl group enhances lipophilicity, improving membrane permeability but reducing solubility. This analog is less polar than the hydroxymethyl derivative, making it more suitable for central nervous system-targeting agents .

Functional Group Modifications

tert-Butyl 3-(2-ethoxy-2-oxoethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

  • Key Differences : An ethoxy-oxoethyl (-CH₂COOEt) group replaces hydroxymethyl .
  • This modification is common in prodrug design, where enzymatic cleavage releases active metabolites .

tert-Butyl (R)-(3-cyano-6-(5-(5-cyanopicolinamido)phenyl)-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-8-yl)carbamate (Compound 38)

  • Molecular Formula : C₂₆H₂₄FN₈O₃ (MW: 515.4) .
  • Key Differences: Cyano (-CN) and picolinamido groups enhance electronic complexity.
  • Impact: The cyano group is electron-withdrawing, stabilizing the ring system and influencing π-π stacking interactions. Such derivatives are prioritized in kinase inhibitor research due to enhanced target affinity .

Physicochemical Properties

Compound (CAS) Molecular Formula MW (g/mol) Key Substituents Solubility Stability
1314391-41-7 (Target) C₁₂H₁₉N₃O₃ 253.30 3-CH₂OH, 8-CH₃ Moderate (polar) Stable under inert gas
1250996-70-3 (2-Hydroxymethyl) C₁₂H₁₉N₃O₃ 253.30 2-CH₂OH Higher (polar) Oxidation-sensitive
949922-61-6 (3-Bromo) C₁₁H₁₆BrN₃O₂ 302.17 3-Br Low (non-polar) Light-sensitive
– (3-Methyl) C₁₂H₁₉N₃O₂ ~237.30 3-CH₃ Low Stable

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-9-11-14-7-10(8-17)16(11)6-5-15(9)12(18)19-13(2,3)4/h7,9,17H,5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCDRTVKZMSHQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=NC=C(N2CCN1C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-(hydroxymethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Reactant of Route 2
tert-Butyl 3-(hydroxymethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Reactant of Route 3
tert-Butyl 3-(hydroxymethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 3-(hydroxymethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Reactant of Route 5
tert-Butyl 3-(hydroxymethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Reactant of Route 6
tert-Butyl 3-(hydroxymethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.